molecular formula C9H7BrN2O B2576635 4-bromo-1H-indole-2-carboxamide CAS No. 955978-73-1

4-bromo-1H-indole-2-carboxamide

Cat. No. B2576635
CAS RN: 955978-73-1
M. Wt: 239.072
InChI Key: JLDSQMKXKAUVBR-UHFFFAOYSA-N
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Description

“4-bromo-1H-indole-2-carboxamide” is a compound that contains an indole core, which is a molecule consisting of a benzene ring fused to a pyrrole ring . The carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds .


Synthesis Analysis

The synthesis of indole-2-carboxamide derivatives involves the coupling of 5-substituted indole-2-carboxylic acids with various amines in the presence of EDC HCl/HOBt in DMF/CH2Cl2 as a solvent . Another method involves the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzene ring fused to a pyrrole ring, which is a characteristic of indole compounds . The InChI code for this compound is 1S/C9H7BrN2O/c10-6-2-1-3-7-5(6)4-8(12-7)9(11)13/h1-4,12H, (H2,11,13) .


Chemical Reactions Analysis

Indole-2-carboxamide derivatives have been found to exhibit strong enzyme inhibitory properties . They form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not specified in the retrieved data .

Scientific Research Applications

Synthetic Applications

  • Diverse Functionalization of Indoles : Research has demonstrated synthetic approaches for the preparation of 4-alkoxyindole-7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides, using 4-bromo-1H-indole-2-carboxamide as a precursor. These methods enable the creation of diversely functionalized indoles, which are valuable in medicinal chemistry (Grant et al., 2011).

  • Palladium-Catalyzed Cyclization : Indole 2-carboxamide derivatives, including those related to this compound, have been used in palladium-catalyzed intramolecular cyclization reactions. These reactions produce beta-carbolinones or pyrazino[1,2-a]indoles under different conditions, demonstrating the compound's utility in complex molecular syntheses (Abbiati et al., 2003).

Pharmacological Applications

  • Antituberculosis Agents : Indole-2-carboxamides, like this compound, have been identified as potential antituberculosis agents. Structural modifications of these compounds have led to improved activity against Mycobacterium tuberculosis, indicating their promise in treating tuberculosis (Kondreddi et al., 2013).

  • Allosteric Modulators : Studies have synthesized N-phenylethyl-1H-indole-2-carboxamides, related to this compound, as allosteric modulators of the cannabinoid CB₁ receptor. The carboxamide functionality in these compounds is crucial for their stimulatory effect on the receptor, highlighting their potential in cannabinoid-related pharmacology (Piscitelli et al., 2012).

Safety and Hazards

The safety and hazards associated with “4-bromo-1H-indole-2-carboxamide” are not specified in the retrieved data .

Future Directions

Indole-2-carboxamide derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The experimental results of the synthesized compounds promote us to consider this series as a starting point for the development of novel and more potent antibacterial agents in the future .

properties

IUPAC Name

4-bromo-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-6-2-1-3-7-5(6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDSQMKXKAUVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C(=O)N)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

955978-73-1
Record name 4-bromo-1H-indole-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Oxalyl chloride (0.9 mL, 10 mmol) was added to a suspension of 4-bromo-1H-indole-2-carboxylic acid (2.1 g, 8.8 mmol) in DCM and the mixture was stirred for 2 h. The solution formed was added drop-wise to a stirring mixture of ammonia (37%, 50 mL) and ice (50 mL). The resulting mixture was allowed to stand for 3 days. The mixture was filtered and the filtrate extracted with EtOAc. The solid from the filtration was dissolved in EtOAc and the organic solutions were combined, dried (MgSO4) and then evaporated to afford the title compound as a brown solid (2.1 g, 100%).
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
100%

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